molecular formula C6H3NOS B13592866 5-Ethynylthiazole-2-carbaldehyde

5-Ethynylthiazole-2-carbaldehyde

Cat. No.: B13592866
M. Wt: 137.16 g/mol
InChI Key: AWNAKTOGLSWKCY-UHFFFAOYSA-N
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Description

5-Ethynylthiazole-2-carbaldehyde: is a heterocyclic organic compound that contains a thiazole ring substituted with an ethynyl group at the 5-position and an aldehyde group at the 2-position. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of 5-Ethynylthiazole-2-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylthiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 5-Ethynylthiazole-2-carboxylic acid.

    Reduction: 5-Ethynylthiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynylthiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Ethynylthiazole-2-carbaldehyde and its derivatives depends on the specific biological target. Generally, the compound can interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, while the thiazole ring can enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

    Thiazole-2-carbaldehyde: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5-Methylthiazole-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, leading to different reactivity and biological activity.

    5-Phenylthiazole-2-carbaldehyde: Contains a phenyl group, which significantly alters its chemical and biological properties.

Uniqueness: 5-Ethynylthiazole-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Properties

Molecular Formula

C6H3NOS

Molecular Weight

137.16 g/mol

IUPAC Name

5-ethynyl-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C6H3NOS/c1-2-5-3-7-6(4-8)9-5/h1,3-4H

InChI Key

AWNAKTOGLSWKCY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(S1)C=O

Origin of Product

United States

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